molecular formula C18H14O4 B7749406 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid

2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid

Cat. No.: B7749406
M. Wt: 294.3 g/mol
InChI Key: VHPPWHOLBHVFAP-UHFFFAOYSA-N
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Description

2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid is a chemical compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that combines a chromene moiety with a benzoic acid group, making it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid with a benzoic acid derivative. The reaction is usually carried out in the presence of a catalyst and under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrochromene derivatives .

Scientific Research Applications

2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,8-dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The chromene moiety is known to interact with enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. The benzoic acid group can enhance the compound’s binding affinity to certain proteins, contributing to its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 6,8-Dimethyl-4-oxo-4H-chromene-2-carboxylic acid
  • 5,7-Dihydroxy-4-oxo-4H-chromen-2-yl derivatives
  • Coumarin derivatives

Uniqueness

2-(6,8-Dimethyl-4-oxo-4H-chromen-2-yl)benzoic acid stands out due to its unique combination of a chromene moiety and a benzoic acid group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(6,8-dimethyl-4-oxochromen-2-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O4/c1-10-7-11(2)17-14(8-10)15(19)9-16(22-17)12-5-3-4-6-13(12)18(20)21/h3-9H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHPPWHOLBHVFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C3=CC=CC=C3C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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